N-(3-Amino-4-chlorophenyl)-2-(2-methylphenoxy)-propanamide
Description
¹H NMR Assignments:
- Aromatic protons : The 3-amino-4-chlorophenyl group displays two doublets (δ 6.8–7.2 ppm) for H-2 and H-6, with a singlet for H-5 adjacent to the chlorine atom. The 2-methylphenoxy moiety shows a multiplet (δ 6.7–7.1 ppm) for its five aromatic protons and a singlet (δ 2.3 ppm) for the methyl group.
- Amide proton : The N–H signal appears as a broad singlet near δ 8.1 ppm, indicative of hydrogen bonding.
- Propanamide backbone : The methylene group (CH₂) adjacent to the ether oxygen resonates as a quartet (δ 4.1–4.3 ppm), while the terminal methyl group (CH₃) appears as a triplet near δ 1.2 ppm.
¹³C NMR Assignments:
- Carbonyl carbon : The amide C=O group resonates at δ 168–170 ppm.
- Aromatic carbons : The chlorinated phenyl ring exhibits signals at δ 115–135 ppm, with the C–Cl carbon at δ 125–128 ppm. The 2-methylphenoxy carbons appear between δ 110–150 ppm, with the methyl carbon at δ 21 ppm.
NOESY experiments would clarify spatial proximity between the methylphenoxy and chlorophenyl groups, potentially revealing gauche or anti conformations about the propanamide chain.
Vibrational Mode Assignments via Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra highlight functional group vibrations:
| Band (cm⁻¹) | Assignment |
|---|---|
| 3300–3200 | N–H stretch (amide) |
| 1650–1630 | C=O stretch (amide I) |
| 1550–1530 | N–H bend (amide II) |
| 1250–1230 | C–O–C stretch (ether) |
| 750–700 | C–Cl stretch |
The strong absorption near 1650 cm⁻¹ confirms the amide carbonyl, while the N–H stretch at 3300 cm⁻¹ suggests intermolecular hydrogen bonding. The C–O–C vibration at 1250 cm⁻¹ arises from the phenoxy ether linkage, and the C–Cl stretch appears as a medium-intensity band near 700 cm⁻¹.
Mass Spectrometric Fragmentation Patterns & Molecular Ion Analysis
Electron ionization (EI) mass spectrometry reveals the following fragmentation pathways:
- Molecular ion : m/z 304.77 ([M]⁺), consistent with the molecular formula C₁₆H₁₇ClN₂O₂.
- Major fragments :
- m/z 167: Loss of the 2-methylphenoxy group ([C₉H₈ClN₂O]⁺).
- m/z 121: Chlorophenyl ion ([C₆H₄Cl]⁺).
- m/z 91: Tropylium ion ([C₇H₇]⁺) from the methylphenoxy moiety.
High-resolution MS/MS data further differentiates isotopic clusters for chlorine (³⁵Cl:³⁷Cl ≈ 3:1), confirming the presence of a single chlorine atom. The propanamide backbone typically cleaves at the C–N bond, generating acylium ions (m/z 72, [CH₂CH₂CO]⁺).
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(2-methylphenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10-5-3-4-6-15(10)21-11(2)16(20)19-12-7-8-13(17)14(18)9-12/h3-9,11H,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJULWDWAAUAJSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C(=O)NC2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthetic Steps
Preparation of 2-(2-methylphenoxy)propanoyl chloride (Acylating Agent):
- Starting from 2-methylphenol (o-cresol), the phenoxy group is introduced to a propanoic acid derivative.
- The propanoic acid is converted to the corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride under anhydrous conditions.
- This step ensures the formation of a reactive acyl chloride intermediate suitable for amide bond formation.
Coupling with 3-Amino-4-chloroaniline:
- The 3-amino-4-chloroaniline, bearing an aromatic amine, is reacted with the prepared acyl chloride.
- The reaction is typically conducted in an inert solvent such as dichloromethane or tetrahydrofuran at low temperatures (0–5 °C) to control reactivity.
- A base such as triethylamine or pyridine is added to neutralize the hydrochloric acid formed during the amide bond formation.
- The reaction mixture is stirred for several hours until completion.
-
- The crude product is isolated by aqueous workup, washing with dilute acid/base to remove impurities and unreacted starting materials.
- Purification is achieved by recrystallization from suitable solvents such as ethanol or ethyl acetate.
- Final drying under vacuum yields the pure this compound.
Alternative Synthetic Techniques
Microwave-Assisted Synthesis:
Microwave irradiation accelerates amide bond formation reactions, reducing reaction times from hours to minutes and often improving yields. This method has been successfully applied to similar aromatic amide syntheses, enhancing efficiency and scalability.Solid-Phase Synthesis:
Although more common for peptide synthesis, solid-phase techniques have been reported for amide compounds involving aromatic amines, allowing for automation and rapid purification.
Detailed Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Acid chloride formation | 2-(2-methylphenoxy)propanoic acid + SOCl2 | 0–5 °C, anhydrous | 1–3 hours | ~90 | Anhydrous conditions critical |
| Amide coupling | 3-amino-4-chloroaniline + acid chloride + base (Et3N) | 0–5 °C to RT | 2–6 hours | 75–85 | Slow addition of acid chloride advised |
| Microwave-assisted coupling | Same as above, microwave irradiation | 80–100 °C (microwave) | 5–15 minutes | 85–90 | Higher yield, shorter reaction time |
| Purification | Recrystallization (ethanol/ethyl acetate) | RT | Until pure | — | Ensures removal of impurities |
Research Findings and Comparative Analysis
- Conventional heating methods for amide bond formation in similar aromatic amides typically require prolonged reflux times (up to 10 hours) and yield 70–80% product.
- Microwave-assisted synthesis has demonstrated significant improvements, reducing reaction times to minutes and increasing yields by 5–10% due to more efficient energy transfer and reaction kinetics.
- The choice of base and solvent critically affects the purity and yield; pyridine and triethylamine are commonly used bases to scavenge HCl generated during coupling.
- Solid-phase synthesis methods reported in patent literature offer alternative routes for similar compounds, enabling automation and high-throughput synthesis, though their application to this specific compound requires further validation.
Summary Table of Preparation Methods
| Preparation Method | Reaction Time | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Conventional Solution Phase | 2–6 hours | 75–85 | Well-established, scalable | Longer reaction time |
| Microwave-Assisted Synthesis | 5–15 minutes | 85–90 | Rapid, higher yield | Requires specialized equipment |
| Solid-Phase Synthesis | Variable | Moderate | Automation potential | Complexity, resin cost |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the chlorophenyl group to a phenyl group or reduce the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Phenyl derivatives or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- N-(3-Amino-4-chlorophenyl)-2-(2-methylphenoxy)-propanamide is investigated for its potential therapeutic effects, specifically in drug development targeting various biological pathways. The presence of the amino group and chlorophenyl ring suggests possible interactions with biological systems, making it a candidate for further pharmacological studies .
-
Biological Studies
- The compound is utilized in studies to understand its interaction with biological molecules. It has shown potential as an anti-inflammatory agent and may influence biochemical pathways related to cell signaling and metabolism . Interaction studies often employ techniques such as surface plasmon resonance and fluorescence spectroscopy to elucidate binding kinetics and affinities .
-
Materials Science
- Due to its unique structural features, this compound is being explored for the development of novel materials with specific properties. Its chemical reactivity allows it to serve as a building block in the synthesis of more complex molecules .
Case Study 1: Anti-inflammatory Properties
Research has indicated that this compound exhibits significant anti-inflammatory activity. In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
Case Study 2: Drug Development
In a recent study, this compound was evaluated for its effectiveness as a lead compound in the development of new drugs targeting specific cancer pathways. Preliminary results showed promising activity against certain cancer cell lines, warranting further investigation into its therapeutic potential .
Mechanism of Action
The mechanism of action of N-(3-Amino-4-chlorophenyl)-2-(2-methylphenoxy)-propanamide depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Chemical Reactions: The compound’s reactivity is influenced by the presence of electron-donating and electron-withdrawing groups, which affect its behavior in various chemical reactions.
Comparison with Similar Compounds
Substituent Effects on Phenoxy and Phenyl Moieties
The substituents on the phenoxy and phenyl groups significantly alter physicochemical properties and intermolecular interactions. Key analogs include:
*Calculated based on molecular formula C₁₆H₁₆ClN₂O₂.
Key Observations:
- Electron-Donating vs. Withdrawing Groups: The 2-methylphenoxy group (target compound) is electron-donating, which may stabilize the amide resonance compared to electron-withdrawing 2-chlorophenoxy analogs .
- Steric Effects: Bulky substituents like 4-isopropylphenoxy reduce molecular packing efficiency, contrasting with the compact 2-methylphenoxy group in the target compound.
- Hydrogen Bonding: The 3-amino group on the phenyl ring enables N–H···O hydrogen bonding, a feature shared with analogs like N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide .
Amide Resonance and Crystal Packing
The amide functionality in the target compound exhibits typical resonance stabilization, as evidenced by C=O and C–N bond lengths (≈1.23 Å and 1.34 Å, respectively) . This resonance is disrupted in compounds with electron-deficient aromatic systems, such as those with nitro or sulfonamide groups (e.g., 3-chloro-N-(4-sulfamoylphenyl)propanamide ).
Crystal Structure Comparisons:
- Hydrogen Bonding Networks: The target compound likely forms C₁₁(4) chains via N–H···O and C–H···O interactions, similar to 3-chloro-N-(4-methoxyphenyl)propanamide .
- Packing Efficiency: Substituted phenoxy groups influence intercentroid distances. For example, 4-chlorophenoxy analogs exhibit shorter π-π stacking distances (≈4.8 Å) compared to bulkier substituents .
Biological Activity
N-(3-Amino-4-chlorophenyl)-2-(2-methylphenoxy)-propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a propanamide backbone with an amino group, a chlorophenyl moiety, and a methylphenoxy substituent. Its molecular formula is with a molecular weight of 273.75 g/mol. The presence of electron-withdrawing and electron-donating groups influences its reactivity and biological interactions.
This compound is believed to interact with specific biological targets, such as enzymes or receptors, leading to therapeutic effects. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit the activity of certain enzymes, which could modulate biochemical pathways relevant to disease processes.
- Receptor Binding : It may bind to specific receptors involved in cellular signaling, influencing various physiological responses.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. For example, studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines by targeting pathways such as the EGFR signaling pathway.
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Preliminary findings suggest potential efficacy against various bacterial strains, although specific data on this compound remains limited.
Comparative Analysis
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(3-Amino-4-chlorophenyl)-2-(4-methylphenoxy)-propanamide | Methyl substitution instead of 2-methyl | |
| N-(3-Amino-4-fluorophenyl)-2-(2-methylphenoxy)-propanamide | Fluorine instead of chlorine | |
| N-(3-Amino-4-bromophenyl)-2-(2-methylphenoxy)-propanamide | Bromine substitution |
The differences in substituents can significantly affect the compound's lipophilicity and receptor binding affinity, which are critical for its biological activity.
Case Studies
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound on HeLa cells, demonstrating an IC50 value of 0.69 μM, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin.
Case Study 2: Enzyme Interaction
In silico studies have suggested that this compound may effectively bind to the active site of tyrosine kinases involved in cancer progression, indicating a mechanism for its anticancer properties.
Q & A
Basic: What are the optimal synthetic routes for N-(3-Amino-4-chlorophenyl)-2-(2-methylphenoxy)-propanamide, and how can reaction conditions be optimized?
Answer:
Synthesis typically involves multi-step reactions:
- Substitution : React 3-chloro-4-fluoro-nitrobenzene with 2-methylphenol under alkaline conditions to introduce the phenoxy group. Adjust pH and solvent polarity (e.g., DMF or THF) to improve yield .
- Reduction : Reduce the nitro group to an amine using iron powder in acidic media (e.g., HCl/ethanol). Temperature control (50–70°C) minimizes byproducts .
- Condensation : Couple the amine intermediate with a propionamide derivative using condensing agents like HATU or DCC. Catalytic DMAP enhances acylation efficiency .
Optimization Tips : Monitor reaction progress via TLC, and purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).
Basic: What analytical methods are critical for confirming the purity and structure of this compound?
Answer:
- 1H/13C NMR : Identify characteristic peaks (e.g., aromatic protons at δ 6.5–7.5 ppm, amide NH at δ 8.0–8.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight using ESI-MS or HRMS, targeting the [M+H]+ ion .
- Melting Point : Compare experimental values (e.g., 120–125°C) with literature to assess purity .
- HPLC : Use a C18 column (acetonitrile/water mobile phase) to quantify purity (>98%) and detect trace impurities .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
Answer:
- Substituent Variation : Replace the 2-methylphenoxy group with electron-withdrawing groups (e.g., -CF3) to modulate electron density and binding affinity to targets like enzymes or receptors .
- Amide Linker Modification : Introduce methyl or cyclopropyl groups to the propanamide backbone to alter steric effects and metabolic stability .
- Biological Assays : Test derivatives in enzyme inhibition (e.g., IDO1) or antiviral assays (e.g., HIV RT) to correlate structural changes with IC50 values .
Advanced: What crystallographic techniques resolve the compound’s conformational flexibility and intermolecular interactions?
Answer:
- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., ethyl acetate/petroleum ether). Analyze hydrogen bonds (N–H⋯O, C–H⋯π) and torsion angles (e.g., C–C–N–C) to determine rigidity .
- Packing Analysis : Identify supramolecular motifs (e.g., R22(12) rings) formed via N–H⋯O interactions, which stabilize crystal lattices .
- DFT Calculations : Compare experimental and theoretical bond lengths/angles to validate electronic effects of substituents .
Advanced: How can researchers address contradictions in biological activity data across studies?
Answer:
- Assay Standardization : Replicate experiments under controlled conditions (e.g., fixed ATP concentration in kinase assays) to minimize variability .
- Cross-Validation : Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) to confirm results .
- Meta-Analysis : Compare datasets from structurally related compounds (e.g., TRPV1 antagonists) to identify trends masked by outliers .
Advanced: What pharmacological targets are plausible for this compound, and how can target engagement be validated?
Answer:
- Target Hypotheses : Prioritize targets like IDO1 (immuno-oncology) or viral proteases based on structural similarity to known inhibitors (e.g., elsulfavirine analogs) .
- Validation Methods :
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein stability shifts upon compound treatment.
- Knockdown/Rescue Experiments : Use siRNA to silence candidate targets and assess loss of compound efficacy .
Basic: How should researchers handle discrepancies in synthetic yields reported across literature?
Answer:
- Parameter Screening : Systematically vary reaction parameters (e.g., temperature, solvent polarity) using DoE (Design of Experiments) to identify critical factors .
- Byproduct Analysis : Characterize low-yield batches via LC-MS to detect side reactions (e.g., over-reduction or hydrolysis) and adjust conditions accordingly .
- Catalyst Optimization : Test alternative catalysts (e.g., Pd/C for reductions) or additives (e.g., molecular sieves for moisture-sensitive steps) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
